Dimethyl 5-hydroxyisophthalate

Overview

Description

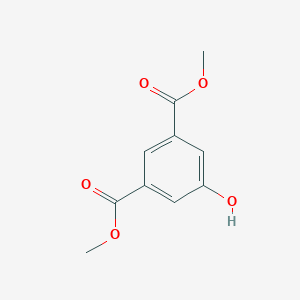

Dimethyl 5-hydroxyisophthalate (CAS: 13036-02-7) is a diester derivative of 5-hydroxyisophthalic acid, with the molecular formula C₁₀H₁₀O₅ and molecular weight 210.18 g/mol. It is synthesized via esterification of 5-hydroxyisophthalic acid with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), yielding a white crystalline powder with a high purity (96% yield) . Key spectroscopic data include:

- ¹H NMR (acetone-d₆): δ 9.20 (s, 1H, OH), 8.10 (t, 1H, aromatic), 7.68 (d, 2H, aromatic), 3.90 ppm (s, 6H, OCH₃) .

- Melting point: 162–164°C .

- Solubility: Soluble in ethanol and acetone; poorly soluble in water .

This compound is widely used as a precursor in coordination chemistry, metal-organic frameworks (MOFs), and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-hydroxyisophthalate can be synthesized through the esterification of 5-hydroxyisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-hydroxyisophthalate undergoes various chemical reactions, including:

Nucleophilic substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Esterification: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in the presence of an appropriate solvent like dimethylformamide.

Esterification: Methanol and sulfuric acid under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: this compound and water.

Oxidation: Corresponding ketones or aldehydes.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 5-hydroxyisophthalate serves as a synthetic intermediate in the production of pharmaceutical compounds. Notably, it is involved in the synthesis of N,N'-Bis(2,3-dihydroxypropyl)-5-[(N-(2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide , which is related to Ioversol, a nonionic radiographic contrast agent used in medical imaging . This application highlights DMHPI's importance in enhancing diagnostic imaging techniques.

Material Science Applications

In materials science, DMHPI is utilized to create novel polymeric materials. It has been studied for its potential in developing dendritic polymers through O-allylation reactions. These polymers can exhibit unique properties such as high surface area and enhanced reactivity, making them suitable for applications in drug delivery systems and nanotechnology .

DMHPI is also significant in chemical synthesis as a building block for various derivatives. Research indicates its role in synthesizing 5-substituted derivatives of isophthalic acid , which can be used as amphiphilic coatings for metal oxide nanoparticles. These coatings enhance the stability and functionality of nanoparticles in various applications, including catalysis and drug delivery .

Case Study 1: Synthesis of Radiographic Contrast Agents

A study demonstrated the efficacy of DMHPI in synthesizing Ioversol derivatives, showcasing its utility in creating low osmolality contrast agents that are safer for patients during imaging procedures. This research underlines the compound's critical role in advancing medical diagnostics.

Case Study 2: Development of Dendritic Polymers

Research conducted on dendritic polymers derived from DMHPI revealed their potential for use in targeted drug delivery systems. The study highlighted how these polymers could improve drug solubility and bioavailability, leading to more effective therapeutic outcomes .

Mechanism of Action

The mechanism of action of dimethyl 5-hydroxyisophthalate involves its ability to undergo nucleophilic substitution and esterification reactions. The hydroxyl group and ester groups are key functional sites that participate in these reactions, allowing the compound to form various derivatives with different properties. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl 5-Methoxyisophthalate (CAS: 20319-44-2)

- Structure : Methoxy (-OCH₃) substituent at the 5-position instead of hydroxyl (-OH).

- Synthesis : Derived from 5-hydroxyisophthalic acid via methylation with dimethyl sulfate and K₂CO₃ in acetone (78% yield) .

- Molecular weight : 224.21 g/mol .

- Applications : Key intermediate for synthesizing 5-methoxyisophthalic acid, used in MOFs and organic coatings .

- Key difference : The methoxy group enhances steric bulk and reduces hydrogen-bonding capacity compared to the hydroxyl group in dimethyl 5-hydroxyisophthalate, affecting reactivity in coordination polymers .

Dimethyl 4-Hydroxyisophthalate (CAS: 5985-24-0)

- Structure : Hydroxyl group at the 4-position instead of the 5-position.

- Isomerism : Positional isomerism alters electronic properties and crystal packing.

- Applications : Used in materials science for designing asymmetric ligands, though less commonly than the 5-hydroxy derivative .

Dimethyl 5-Nitroisophthalate

- Structure: Nitro (-NO₂) substituent at the 5-position.

- Crystallography : Exhibits distinct crystal packing due to strong electron-withdrawing effects of the nitro group. Crystallographic data (CCDC: cs2086) reveal a planar aromatic core with intermolecular π-π interactions .

- Reactivity : The nitro group facilitates electrophilic substitution reactions, unlike the hydroxyl group in this compound .

5-Chloroisophthalic Acid Derivatives

- Structure : Chlorine (-Cl) substituent at the 5-position.

- Applications: Used in nanoparticle coatings via nucleophilic ring-opening reactions. The chlorine atom increases hydrophobicity compared to the hydroxyl group in this compound .

Physicochemical and Functional Comparison

Table 1: Comparative Data for this compound and Analogues

Key Observations:

Substituent Effects: Hydroxyl (-OH): Enhances hydrogen-bonding capacity, critical for forming helical MOFs . Methoxy (-OCH₃): Increases steric hindrance, reducing coordination flexibility in polymers . Nitro (-NO₂): Electron-withdrawing nature alters electronic density, favoring electrophilic reactions .

Pharmacological Relevance: this compound derivatives (e.g., carbazole-linked compounds) inhibit STAT3 phosphorylation (50–95% efficacy at 50 µM), crucial for anticancer drug development .

Biological Activity

Dimethyl 5-hydroxyisophthalate (DMHIP) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with DMHIP, including its antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 210.18 g/mol. It appears as an off-white crystalline powder with a melting point of 162-164 °C and is slightly soluble in organic solvents like DMSO and methanol . The compound can be synthesized through various methods, including nucleophilic oxirane ring-opening reactions with allyl glycidyl ether, leading to the formation of 5-substituted derivatives that exhibit enhanced biological properties .

Antimicrobial Activity

Recent studies have demonstrated that DMHIP and its derivatives possess significant antimicrobial properties. A notable study synthesized three new thiophene-bearing DMHIP esters, which were tested against various bacterial strains and fungi. The results indicated that these compounds exhibited potent antibacterial activity comparable to established antibiotics like chloramphenicol. The minimal inhibitory concentrations (MICs) for selected microorganisms are summarized in Table 1.

| Microorganism | C1 (μM/mL) | C2 (μM/mL) | C3 (μM/mL) | Chloramphenicol (μM/mL) |

|---|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | 800 | 800 | 400 | 200 |

| Pseudomonas aeruginosa ATCC 27853 | 200 | 200 | 200 | 200 |

| Klebsiella pneumoniae ATCC 700603 | 400 | 200 | 200 | 50 |

| Candida albicans ATCC 90028 | 50 | 100 | 100 | - |

The study concluded that DMHIP derivatives could serve as promising candidates for developing new antimicrobial agents due to their effectiveness against resistant strains .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of DMHIP derivatives were evaluated using the NIH/3T3 mouse fibroblast cell line. The compounds demonstrated low toxicity, with IC50 values greater than 500 μM/mL, indicating a favorable safety profile for potential therapeutic applications . This low cytotoxicity suggests that DMHIP could be used in formulations aimed at treating infections without adversely affecting host cells.

Potential Applications in Drug Development

The unique chemical structure of DMHIP allows it to be utilized as a synthetic intermediate in the development of various pharmaceuticals, including radiographic contrast agents and other therapeutic compounds. Its ability to form stable complexes with metal oxide nanoparticles enhances its utility in targeted drug delivery systems . For instance, capping ligands derived from DMHIP have shown promise in enhancing the stability and efficacy of drug formulations by improving their solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing dimethyl 5-hydroxyisophthalate in high purity for crystallographic studies?

- Methodological Answer : The compound is often synthesized via Williamson etherification, as demonstrated in the preparation of its acridine derivative . Critical steps include maintaining an inert argon atmosphere during NaOH-mediated deprotonation of the phenolic hydroxyl group and using DMSO as a solvent for optimal reaction kinetics. Post-synthesis purification via recrystallization (e.g., ethyl acetylacetate/methanol) ensures high crystallinity. Contaminants like unreacted starting materials or oxidation byproducts must be monitored using HPLC or TLC .

Q. How does the solubility profile of this compound influence experimental design in organic synthesis?

- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMSO and acetone, as well as alcohols like ethanol . This solubility behavior necessitates solvent selection for reactions involving nucleophilic substitutions or esterifications. For heterogeneous reactions, sonication or elevated temperatures (≤162°C, below its melting point) can enhance dissolution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (N95 masks, nitrile gloves, and safety goggles) to avoid skin/eye contact and inhalation of dust. Work under fume hoods with local exhaust ventilation to mitigate exposure. Storage requires airtight glass containers in cool (<25°C), dark conditions to prevent photodegradation. Incompatibility with strong oxidizers (e.g., peroxides) mandates segregated storage .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives resolve ambiguities in supramolecular assembly mechanisms?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) reveals intermolecular interactions critical for supramolecular design. For example, hydrogen bonding between the hydroxyl group and acridine nitrogen in its derivative (O6–H6O···N1, 2.857 Å) directs crystal packing . Compare torsion angles (e.g., C14–O1–C10–C9 = 89.3°) to assess conformational flexibility and steric effects .

Q. What analytical strategies address contradictions in reported reactivity of the phenolic hydroxyl group?

- Methodological Answer : Conflicting reactivity data may arise from varying reaction conditions (pH, solvent polarity). Use controlled experiments with NMR (¹H/¹³C) and FTIR to track hydroxyl group participation. For instance, base-catalyzed nucleophilic ring-opening of allyl glycidyl ether with this compound confirms its role as a nucleophile under specific conditions . Quantify side products via GC-MS to identify competing pathways (e.g., ester hydrolysis or oxidation) .

Q. How can computational modeling complement experimental data in predicting the compound’s coordination chemistry?

- Methodological Answer : Density functional theory (DFT) calculations predict binding affinities for metal ions (e.g., Zn²⁺ or Cu²⁺) based on electron density at the ester carbonyl and phenolic oxygen. Validate with spectroscopic methods (e.g., UV-Vis for charge-transfer complexes) and compare with structurally analogous coordination polymers .

Properties

IUPAC Name |

dimethyl 5-hydroxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSDTCPDBPRFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065329 | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13036-02-7 | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-hydroxyisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.